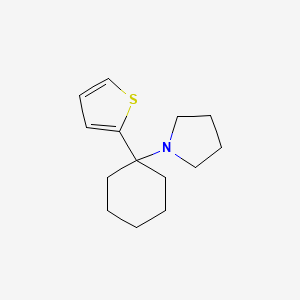

1-(1-(2-Thienyl)cyclohexyl)pyrrolidine

Description

Properties

CAS No. |

22912-13-6 |

|---|---|

Molecular Formula |

C14H21NS |

Molecular Weight |

235.39 g/mol |

IUPAC Name |

1-(1-thiophen-2-ylcyclohexyl)pyrrolidine |

InChI |

InChI=1S/C14H21NS/c1-2-8-14(9-3-1,13-7-6-12-16-13)15-10-4-5-11-15/h6-7,12H,1-5,8-11H2 |

InChI Key |

XLQOCWQLDNWQDM-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(C2=CC=CS2)N3CCCC3 |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CS2)N3CCCC3 |

Appearance |

Solid powder |

Other CAS No. |

22912-13-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(1-(2-thienyl)cyclohexyl)pyrrolidine 1-(1-(2-thienyl)cyclohexyl)pyrrolidine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCPy)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-(2-Thienyl)cyclohexyl)pyrrolidine, also known as TCPy, is a synthetic compound belonging to the arylcyclohexylamine class. Structurally analogous to phencyclidine (PCP), it is recognized for its potential psychoactive properties. This technical guide provides a comprehensive overview of the known chemical properties of TCPy, probable synthesis routes based on related compounds, and its anticipated pharmacological profile. Due to the limited availability of specific experimental data for TCPy, this guide also draws upon information from its close structural analog, Tenocyclidine (TCP), to infer its potential biological activities and mechanisms of action. It is important to note that the abbreviation TCPy is also used for 3,5,6-Trichloro-2-pyridinol, a metabolite of the herbicide Triclopyr; this document exclusively focuses on the arylcyclohexylamine compound.

Chemical and Physical Properties

Table 1: Compound Identification [1]

| Identifier | Value |

| IUPAC Name | 1-(1-thiophen-2-ylcyclohexyl)pyrrolidine |

| Common Name | This compound |

| Abbreviation | TCPy |

| CAS Number | 22912-13-6 |

| Molecular Formula | C₁₄H₂₁NS |

| Molecular Weight | 235.39 g/mol |

| Canonical SMILES | C1CCC(CC1)(C2=CC=CS2)N3CCCC3 |

| InChI Key | XLQOCWQLDNWQDM-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Density | 1.11 g/cm³ (calculated) | ChemBlink |

| Boiling Point | 326.1 °C at 760 mmHg (calculated) | InvivoChem |

| Flash Point | 151 °C (calculated) | InvivoChem |

| LogP | 3.941 (calculated) | InvivoChem |

| Appearance | Typically exists as a solid at room temperature. | InvivoChem |

Note: The physicochemical properties listed above are predominantly computed and have not been experimentally verified in published literature.

Synthesis and Spectroscopic Analysis

Putative Synthesis Route

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from the established synthesis of related arylcyclohexylamines. A common method involves a Grignard reaction.[2]

The proposed synthesis workflow is as follows:

References

An In-depth Technical Guide to the Molecular Structure and Formula of 3,5,6-Trichloro-2-pyridinol (TCPy)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular and chemical properties of 3,5,6-trichloro-2-pyridinol (B117793) (TCPy), a significant metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr. This document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it delves into established experimental protocols for its synthesis and quantification in biological matrices. A summary of key toxicological data is presented, and the known signaling pathways affected by TCPy are illustrated. This guide is intended to be a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Molecular Structure and Chemical Formula

3,5,6-Trichloro-2-pyridinol, commonly abbreviated as TCPy, is a chlorinated derivative of 2-pyridone.[1] Its chemical structure is characterized by a pyridine (B92270) ring substituted with three chlorine atoms at positions 3, 5, and 6, and a hydroxyl group at position 2.

Chemical Formula: C₅H₂Cl₃NO[2]

Molecular Weight: 198.43 g/mol [2]

IUPAC Name: 3,5,6-trichloropyridin-2-ol[2]

Synonyms: 3,5,6-Trichloro-2-pyridone, TCP

The presence of the hydroxyl group allows for tautomerism, existing in equilibrium with its keto form, 3,5,6-trichloropyridin-2(1H)-one.

Physicochemical Properties

A summary of the key physicochemical properties of TCPy is provided in the table below.

| Property | Value | Reference |

| Melting Point | 172-174 °C | [1] |

| Boiling Point | 254.8 °C at 760 mmHg | [1] |

| Density | 1.67 g/cm³ | [1] |

| Appearance | Off-white to gray solid |

Experimental Protocols

Synthesis of 3,5,6-Trichloro-2-pyridinol

Several methods for the synthesis of TCPy have been reported. One common laboratory-scale synthesis involves the hydrolysis of 2,3,5,6-tetrachloropyridine (B1294921).

Materials:

-

2,3,5,6-tetrachloropyridine

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent (e.g., ether or ethyl acetate)

Procedure:

-

A solution of 2,3,5,6-tetrachloropyridine in a suitable solvent is prepared.

-

An aqueous solution of sodium hydroxide is added to the reaction mixture.

-

The mixture is heated under reflux for several hours.

-

After cooling, the aqueous layer is separated and acidified with hydrochloric acid to precipitate the product.

-

The crude TCPy is then filtered, washed with water, and can be further purified by recrystallization.

A schematic of a typical synthesis workflow is presented below.

Quantification of TCPy in Biological Samples

The determination of TCPy levels in biological matrices such as urine, blood, and saliva is crucial for exposure assessment. Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive method for this purpose.

Sample Preparation:

-

Hydrolysis: Conjugated TCPy in the sample is hydrolyzed using an enzymatic (e.g., β-glucuronidase/sulfatase) or acidic treatment.

-

Extraction: The hydrolyzed sample is subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate TCPy.

-

Derivatization: The extracted TCPy is often derivatized (e.g., with BSTFA) to improve its volatility and chromatographic properties.

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Injection: A splitless or pulsed splitless injection is employed for enhanced sensitivity.

-

Ionization: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI often provides higher sensitivity for halogenated compounds like TCPy.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions of the derivatized TCPy, ensuring high selectivity and sensitivity.

Below is a generalized workflow for the quantification of TCPy.

Quantitative Toxicological Data

The toxicological profile of TCPy has been investigated in various studies. Key quantitative data are summarized in the tables below for easy comparison.

Table 1: Acute Toxicity Data

| Species | Route | Parameter | Value (mg/kg) | Reference |

| Rat | Oral | LD₅₀ | ~800 | [2] |

Table 2: Sub-chronic Oral Toxicity Data in Rodents

| Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed | Reference |

| Rat | 28 days | - | 50 | Hepatotoxicity, Nephrotoxicity | [3] |

| Mouse | 28 days | <5 | 5 | Hepatotoxicity, Nephrotoxicity, Metabolic disturbances | [3] |

Table 3: Ecotoxicity Data

| Species | Test Duration | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (Water flea) | 48 hours | EC₅₀ | 1.12 | [4] |

| Pseudokirchneriella subcapitata (Green algae) | 72 hours | EC₅₀ | 0.35 | [4] |

| Aliivibrio fischeri (Bacteria) | 30 minutes | EC₅₀ | 0.98 | [4] |

Signaling Pathway Interactions

TCPy is known to be a metabolite of the insecticide chlorpyrifos. The metabolic conversion primarily occurs in the liver.

Furthermore, TCPy has been shown to exert its toxicity through various mechanisms, including the disruption of androgen receptor signaling and the induction of ototoxicity.

Disruption of Androgen Receptor Signaling: TCPy can act as an antagonist to the androgen receptor, thereby interfering with the normal hormonal signaling cascade.

TCPy-Induced Ototoxicity: Exposure to TCPy has been linked to hearing loss, a process involving oxidative stress and apoptosis in the cochlea.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, chemical formula, and experimental protocols related to 3,5,6-trichloro-2-pyridinol (TCPy). The summarized quantitative toxicological data and the visualized signaling pathways offer valuable insights for researchers and professionals engaged in toxicological assessment and drug development. A thorough understanding of the properties and biological activities of TCPy is essential for evaluating the risks associated with exposure to its parent compounds and for the development of potential therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Hepatotoxicity and nephrotoxicity induced by the chlorpyrifos and chlorpyrifos-methyl metabolite, 3,5,6-trichloro-2-pyridinol, in orally exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute toxicity of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol alone and in combination using a battery of bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (CAS Number: 22912-13-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-(2-Thienyl)cyclohexyl)pyrrolidine, with the CAS number 22912-13-6, is a synthetic compound classified as an arylcyclohexylamine. It is a structural analog of phencyclidine (PCP) and is also known by the synonym Tenocyclidine (TCPy). Due to its pharmacological activity as a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and its interaction with the dopamine (B1211576) transporter, this compound has been a subject of interest in neuropharmacological research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, pharmacology, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₁₄H₂₁NS and a molecular weight of 235.39 g/mol .[1] It is a DEA Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NS | [1] |

| Molecular Weight | 235.39 g/mol | [1] |

| CAS Number | 22912-13-6 | |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [2] |

| Solubility | DMF: 5 mg/ml, DMSO: 2 mg/ml, Ethanol: 2 mg/ml, Methanol: 1 mg/ml | [2] |

| UV λmax | 235 nm | [2] |

| SMILES | C1CCC(CC1)(C2=CC=CS2)N3CCCC3 | [1] |

| InChI | InChI=1S/C14H21NS/c1-2-8-14(9-3-1,13-7-6-12-16-13)15-10-4-5-11-15/h6-7,12H,1-5,8-11H2 | [1] |

Synthesis

The synthesis of this compound typically involves a Grignard reaction, a common method for the formation of carbon-carbon bonds. This approach is widely used for the synthesis of PCP and its analogs.

General Synthetic Pathway

A plausible synthetic route involves the reaction of a Grignard reagent derived from 2-bromothiophene (B119243) with 1-(1-cyanocyclohexyl)pyrrolidine.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-(Pyrrolidin-1-yl)cyclohexane-1-carbonitrile

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for salt formation)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromothiophene in anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent (thien-2-ylmagnesium bromide).

-

Grignard Reaction: Cool the Grignard reagent solution to 0°C in an ice bath. Slowly add a solution of 1-(pyrrolidin-1-yl)cyclohexane-1-carbonitrile in anhydrous diethyl ether to the Grignard reagent with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification and Salt Formation: The crude product can be purified by column chromatography on silica (B1680970) gel. For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in ether. The resulting precipitate is then collected by filtration and dried.

Pharmacology

This compound is a dissociative anesthetic with psychostimulant effects. Its primary mechanism of action is as a non-competitive antagonist at the NMDA receptor. It also exhibits activity as a dopamine reuptake inhibitor.

Pharmacodynamics

| Target | Action | Affinity (Ki/IC₅₀) | Reference |

| NMDA Receptor | Non-competitive Antagonist | Kd = 9 nM for the piperidine (B6355638) analog (TCP) | [2] |

| Dopamine Transporter (DAT) | Inhibitor | IC₅₀ values for [³H]cocaine displacement and [³H]DA uptake inhibition are available for a related benzothienyl analog. | [3] |

| Sigma Receptors | Low affinity | Ki > 10,000 nM for displacement of [³H]TCP from rat brain homogenates for a related benzothienyl analog. | [3] |

Note: Quantitative data for this compound is often reported in the context of its piperidine analog, Tenocyclidine (TCP), or other related compounds.

Mechanism of Action at the NMDA Receptor

As a non-competitive antagonist, this compound binds to a site within the ion channel of the NMDA receptor, known as the PCP binding site. This binding event blocks the flow of ions, primarily Ca²⁺, through the channel, even when the receptor is activated by its agonists, glutamate (B1630785) and glycine. This channel blockade leads to the characteristic dissociative and anesthetic effects.

Interaction with the Dopamine Transporter

This compound and its analogs have been shown to inhibit the reuptake of dopamine from the synaptic cleft by blocking the dopamine transporter (DAT). This action increases the concentration of dopamine in the synapse, leading to enhanced dopaminergic signaling and contributing to its psychostimulant effects.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is a general method for determining the binding affinity of a compound to the NMDA receptor using a radiolabeled ligand.

Procedure:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat forebrain) in a suitable buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Assay: In assay tubes, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]TCP), and varying concentrations of the test compound (this compound). Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).

-

Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

-

Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Release

This protocol describes a general method for measuring extracellular dopamine levels in the brain of a freely moving animal in response to the administration of this compound.[4][5][6]

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the brain region of interest (e.g., the striatum). Secure the cannula with dental cement and allow the animal to recover.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After an equilibration period, collect several baseline dialysate samples.

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals for a set period after drug administration.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Express the dopamine levels as a percentage of the baseline levels and analyze the time course of the drug's effect.

Conclusion

This compound is a potent psychoactive compound with a well-defined mechanism of action as a non-competitive NMDA receptor antagonist and a dopamine reuptake inhibitor. Its synthesis is achievable through established organic chemistry reactions, and its pharmacological properties can be characterized using standard in vitro and in vivo techniques. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field of drug development and neuroscience. Due to its classification as a controlled substance, all research involving this compound must be conducted in compliance with all applicable laws and regulations.

References

- 1. This compound | C14H21NS | CID 62764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Thienyl Moiety in Arylcyclohexylamines: An In-depth Technical Guide to the Discovery and History of Thienyl-Based PCP Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arylcyclohexylamine scaffold, most famously represented by phencyclidine (PCP), has been a subject of intense scientific scrutiny for decades due to its profound effects on the central nervous system. Originally synthesized as anesthetic agents, their unique psychotomimetic properties, mediated primarily through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, led to their discontinuation for human use and subsequent emergence as drugs of abuse.[1][2] This complex pharmacology, however, also opened avenues for research into the mechanisms of psychosis, neuroprotection, and the functioning of the glutamatergic system.

A significant area of exploration within this chemical class has been the systematic modification of the aromatic ring of the PCP molecule. The substitution of the phenyl ring with a bioisosteric thienyl group gave rise to a series of thienyl-based PCP analogs with distinct pharmacological profiles. This guide provides a comprehensive overview of the discovery, history, and pharmacology of these thienyl-containing arylcyclohexylamines, with a focus on key compounds that have shaped our understanding of the structure-activity relationships governing interaction with the NMDA receptor and other neuronal targets.

Discovery and Historical Context

The exploration of arylcyclohexylamines began in the 1950s at Parke-Davis, leading to the synthesis of PCP in 1956.[3] The quest for analogs with a better therapeutic window spurred the synthesis of numerous derivatives. The substitution of the phenyl ring with a thiophene (B33073) ring was a logical step in medicinal chemistry, as thiophene is a well-established bioisostere of benzene (B151609), often leading to compounds with altered metabolic stability and receptor interaction profiles.

One of the earliest and most well-studied thienyl-based PCP analogs is N-[1-(2-thienyl)cyclohexyl]piperidine (TCP) . First synthesized in the late 1950s, TCP quickly garnered attention for its high potency as a dissociative anesthetic, reported to be more potent than PCP itself.[4] Its high affinity for the PCP binding site within the NMDA receptor ion channel led to the development of radiolabeled [³H]TCP, which became an invaluable tool for studying this receptor complex.[5]

Another important early analog is 1-[1-(2-thienyl)cyclohexyl]pyrrolidine (TCPy) , also known as Tenocyclidine, which substitutes the piperidine (B6355638) ring of TCP with a pyrrolidine (B122466) moiety.[6] The illicit market also saw the emergence of various thienyl-based analogs, prompting their classification as controlled substances.[6]

Later research led to the synthesis of N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) , a more complex analog where the thiophene ring is fused to a benzene ring.[7][8] BTCP displayed a significantly different pharmacological profile, exhibiting high affinity for the dopamine (B1211576) transporter (DAT) while having a low affinity for the PCP receptor, highlighting the profound impact of aromatic ring modification on target selectivity.[7][8]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and potencies of key thienyl-based PCP analogs at the NMDA receptor (PCP site) and the dopamine transporter (DAT). This data provides a quantitative comparison of their pharmacological profiles.

Table 1: Binding Affinities of Thienyl-Based PCP Analogs at the NMDA Receptor (PCP Site)

| Compound | Radioligand | Preparation | K_i (nM) | IC_50 (nM) | Reference(s) |

| PCP | [³H]TCP | Rat brain membranes | - | 230 | [9] |

| TCP | [³H]TCP | Rat brain membranes | 9 | - | [7] |

| TCPy | [³H]PCP | Rat brain membranes | - | ~20 (as part of tertiary analogs) | [5] |

| BTCP | [³H]TCP | Rat brain membranes | >10,000 | >10,000 | [7] |

Table 2: Inhibition of Dopamine Transporter (DAT) by Thienyl-Based PCP Analogs

| Compound | Radioligand | Preparation | IC_50 (nM) | Reference(s) |

| PCP | [³H]Dopamine | Rat striatal synaptosomes | - | [7] |

| TCP | [³H]Dopamine | Rat striatal synaptosomes | - | [6] |

| BTCP | [³H]Dopamine | Rat striatal synaptosomes | 8 | [6] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of thienyl-based PCP analogs.

Radioligand Binding Assay for the NMDA Receptor (PCP Site)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the PCP binding site of the NMDA receptor using [³H]TCP.[10]

1. Materials:

-

Radioligand: [³H]N-[1-(2-thienyl)cyclohexyl]piperidine ([³H]TCP)

-

Tissue Preparation: Whole rat brains (minus cerebellum), homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding determination: 10 µM unlabeled PCP or MK-801.

-

Test Compounds: Thienyl-based PCP analogs and reference compounds dissolved in a suitable solvent.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethylenimine (PEI).

-

Scintillation Counter and Cocktail.

2. Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in 10 volumes of ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Incubation: In test tubes or a 96-well plate, add the following in triplicate:

-

100 µL of membrane preparation.

-

50 µL of assay buffer (for total binding), 50 µL of non-specific binding agent, or 50 µL of test compound at various concentrations.

-

50 µL of [³H]TCP (at a final concentration close to its K_d, typically 1-5 nM).

-

-

Incubate at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through the presoaked glass fiber filters under vacuum. Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Drug Discrimination in Rodents

This protocol outlines a two-lever drug discrimination procedure in rats to assess the subjective effects of thienyl-based PCP analogs and their similarity to PCP.[3][8]

1. Animals and Apparatus:

-

Male Wistar or Sprague-Dawley rats, food-deprived to 85% of their free-feeding body weight.

-

Standard operant conditioning chambers equipped with two response levers, a food pellet dispenser, and a house light.

2. Procedure:

-

Lever Press Training: Train rats to press a lever for food reinforcement (e.g., 45 mg food pellets) on a continuous reinforcement schedule, followed by a fixed-ratio (FR) schedule (e.g., FR 10).

-

Discrimination Training:

-

Administer the training drug (e.g., PCP, 2.0 mg/kg, i.p.) or vehicle (saline) 15 minutes before the session.

-

On days when PCP is administered, responding on one lever (the "drug lever") is reinforced.

-

On days when saline is administered, responding on the other lever (the "saline lever") is reinforced.

-

Training sessions are typically 15-30 minutes long.

-

Continue training until the rats reliably complete at least 85% of their responses on the correct lever before receiving the first reinforcer for at least 8 out of 10 consecutive sessions.

-

-

Substitution Testing:

-

Once the discrimination is established, administer various doses of a test compound (e.g., a thienyl-based PCP analog) prior to the session.

-

During test sessions, responding on either lever is recorded but not reinforced for an initial period (e.g., the first 5 minutes or until a certain number of responses are made), after which responding on the correct lever is reinforced.

-

Test sessions are interspersed with training sessions to maintain the discrimination.

-

3. Data Analysis:

-

The primary dependent variables are the percentage of responses on the drug-correct lever and the overall response rate.

-

Full generalization is typically defined as ≥80% of responses on the drug-correct lever.

-

Partial generalization is defined as 20-79% of responses on the drug-correct lever.

-

No generalization (saline-like responding) is defined as <20% of responses on the drug-correct lever.

-

Response rates are analyzed to assess any disruptive effects of the test compounds on behavior.

Visualizations

NMDA Receptor Signaling Pathway

Caption: NMDA receptor signaling pathway and the site of action for thienyl-based PCP analogs.

Experimental Workflow for Drug Discrimination Studies

Caption: Workflow diagram illustrating the key stages of a drug discrimination experiment.

References

- 1. A fixed interval schedule in which the interval is initiated by a response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labcorp.com [labcorp.com]

- 4. researchgate.net [researchgate.net]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Compound Information Page [nimh-repository.rti.org]

- 9. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug discrimination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(1-thiophen-2-yl)cyclohexyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(1-thiophen-2-yl)cyclohexyl)pyrrolidine, a potent arylcyclohexylamine and analog of phencyclidine (PCP). It details the compound's nomenclature, chemical properties, pharmacology, and mechanism of action, with a focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor. This guide summarizes key quantitative data from binding and functional assays, presents detailed experimental protocols for its synthesis and evaluation, and utilizes visualizations to illustrate its signaling pathway and experimental workflows. The intended audience includes professionals in neuroscience, pharmacology, and drug development seeking in-depth information on this compound for research purposes.

Introduction

Arylcyclohexylamines are a class of psychoactive chemicals that includes well-known dissociative anesthetics like phencyclidine (PCP) and ketamine.[1] These compounds have been a subject of intense scientific investigation since the mid-20th century, initially for their anesthetic properties and later for their utility as research tools to probe the function of the glutamatergic system.[1] 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine, often referred to as TCPy, is a notable member of this class. It is a structural analog of PCP where the phenyl group is replaced by a thiophene (B33073) ring and the piperidine (B6355638) group is replaced by a pyrrolidine (B122466) ring.[2] This modification results in a distinct pharmacological profile, characterized by high affinity for the PCP binding site on the NMDA receptor.[3] This document serves as a technical guide, consolidating available data on its chemical properties, synthesis, pharmacology, and the experimental methods used for its characterization.

Chemical Properties and IUPAC Nomenclature

The formal nomenclature and key chemical properties are fundamental for the accurate identification and handling of this compound.

IUPAC Name: 1-(1-thiophen-2-yl)cyclohexyl)pyrrolidine[2]

Synonyms: TCPy, this compound[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NS | [2] |

| Molecular Weight | 235.39 g/mol | [2] |

| CAS Number | 22912-13-6 | [2] |

| Appearance | Colorless liquid (predicted) | [4] |

| Density (Calculated) | 1.11 g/cm³ | [5] |

| Boiling Point (Calculated) | 326.1 °C at 760 mmHg | [5] |

| Flash Point (Calculated) | 151.0 °C | [5] |

| InChIKey | XLQOCWQLDNWQDM-UHFFFAOYSA-N | [2] |

| SMILES | C1CCC(CC1)(C2=CC=CS2)N3CCCC3 | [2] |

Synthesis and Characterization

The synthesis of arylcyclohexylamines like 1-(1-thiophen-2-yl)cyclohexyl)pyrrolidine typically involves a multi-step process starting from a suitable cycloalkanone. While a specific synthesis protocol for this exact molecule is not detailed in the provided results, a general and widely applicable method for its analogs involves the reaction of a Grignard reagent derived from 2-bromothiophene (B119243) with cyclohexanone (B45756), followed by further reactions to introduce the pyrrolidine ring. A common synthetic route for related compounds is outlined below.

General Synthetic Protocol

A plausible synthesis can be adapted from methods used for similar arylcyclohexylamines:

-

Step 1: Grignard Reaction. 2-Bromothiophene is reacted with magnesium to form the Grignard reagent, 2-thienylmagnesium bromide. This is then reacted with cyclohexanone in an appropriate solvent like tetrahydrofuran (B95107) (THF) to form the tertiary alcohol, 1-(thiophen-2-yl)cyclohexan-1-ol.

-

Step 2: Ritter Reaction or Nucleophilic Substitution. The tertiary alcohol can be converted to the target amine. A common method is the Ritter reaction, where the alcohol is reacted with a nitrile in the presence of a strong acid, followed by hydrolysis to yield a primary amine. This amine can then be alkylated with 1,4-dibromobutane (B41627) to form the pyrrolidine ring. Alternatively, the hydroxyl group can be converted to a good leaving group (e.g., by reacting with thionyl chloride to form the chloride) and then displaced by pyrrolidine via nucleophilic substitution.

The final product would be purified using techniques such as column chromatography and characterized by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[6]

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of 1-(1-thiophen-2-yl)cyclohexyl)pyrrolidine.

Pharmacology and Mechanism of Action

The pharmacological effects of 1-(1-thiophen-2-yl)cyclohexyl)pyrrolidine are primarily mediated through its interaction with central nervous system receptors.

Primary Target: NMDA Receptor

The principal mechanism of action for this class of compounds is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[7] The NMDA receptor is an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory.[7] 1-(1-thiophen-2-yl)cyclohexyl)pyrrolidine and its analogs bind to a site located within the receptor's ion channel, often referred to as the phencyclidine (PCP) site.[3][8] This binding physically obstructs the flow of ions (primarily Ca²⁺ and Na⁺) through the channel, even when the receptor is activated by its agonists, glutamate and glycine.[8] This channel-blocking action prevents the downstream signaling cascades normally initiated by NMDA receptor activation, leading to the characteristic dissociative anesthetic, psychostimulant, and hallucinogenic effects.[7]

Dopaminergic Activity

In addition to its potent NMDA receptor activity, some reports suggest that this compound and its analogs also act as dopamine (B1211576) reuptake inhibitors.[1][7] By blocking the dopamine transporter (DAT), they increase the synaptic concentration of dopamine. This action likely contributes to the psychostimulant effects observed with these substances.[7] The benzothienyl analog of the target compound, 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine, was found to be a high-affinity dopamine uptake inhibitor.[9]

NMDA Receptor Signaling Pathway and Inhibition

References

- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H21NS | CID 62764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tenocyclidine [medbox.iiab.me]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. CAS # 22912-13-6, this compound: more information. [ww.chemblink.com]

- 6. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. The binding of [3H]thienyl cyclohexylpiperidine ([3H]TCP) to the NMDA-phencyclidine receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-(2-Thienyl)cyclohexyl)pyrrolidine is a synthetic compound classified as an arylcyclohexylamine. As a derivative of phencyclidine (PCP), it is of significant interest to researchers in pharmacology and neuroscience for its potential psychoactive effects and its interaction with various neurotransmitter systems. This technical guide provides a comprehensive overview of its known synonyms, chemical properties, pharmacological actions, and relevant experimental protocols.

It is important to note a point of terminological ambiguity. While the abbreviation TCPy has been associated with this compound, it is more commonly and widely used in scientific literature to refer to 3,5,6-trichloro-2-pyridinol , a metabolite of the insecticide chlorpyrifos.[1][2][3][4][5][6][7] To avoid confusion, this guide will primarily use the full chemical name or other specific identifiers.

Chemical Identity and Synonyms

A clear and unambiguous identification of this compound is crucial for accurate research and communication. The following table summarizes its key identifiers and synonyms.

| Identifier Type | Value |

| Full Chemical Name | This compound |

| IUPAC Name | 1-(1-thiophen-2-ylcyclohexyl)pyrrolidine[8] |

| Common Abbreviation | TCPy[8] |

| CAS Registry Number | 22912-13-6[8][9] |

| DEA Number | 7473[10] |

| Molecular Formula | C₁₄H₂₁NS[8] |

| Molecular Weight | 235.39 g/mol [8] |

| InChI | InChI=1S/C14H21NS/c1-2-8-14(9-3-1,13-7-6-12-16-13)15-10-4-5-11-15/h6-7,12H,1-5,8-11H2[8][9] |

| InChIKey | XLQOCWQLDNWQDM-UHFFFAOYSA-N[8][9] |

| Canonical SMILES | C1CCC(CC1)(C2=CC=CS2)N3CCCC3[8][9] |

| Other Synonyms | Tenocyclidine (Note: This term is more commonly associated with the piperidine (B6355638) analogue)[11] |

Pharmacological Profile

As an arylcyclohexylamine, this compound is predicted to act primarily as an NMDA receptor antagonist and a dopamine (B1211576) reuptake inhibitor. While specific quantitative data for this exact compound is limited in publicly available literature, valuable insights can be drawn from a comprehensive study on its close analogue, 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine. The replacement of the benzothienyl group with a thienyl group is expected to modulate the potency but not the fundamental mechanism of action.

Quantitative Pharmacological Data

The following table presents data for 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine, a potent analogue of the target compound. This data provides a strong indication of the expected pharmacological activity.

| Assay | Radioligand | Test Compound | IC₅₀ (nM) | Kᵢ (nM) |

| Dopamine Transporter Binding | [³H]Cocaine | 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine | 13 ± 1 | - |

| Dopamine Transporter Binding | [³H]BTCP* | 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine | 45 ± 2 | - |

| Dopamine Uptake Inhibition | [³H]Dopamine | 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine | 12 ± 1 | - |

| Sigma Receptor Binding | --INVALID-LINK---Pentazocine | 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine | - | 125 ± 15 |

| PCP Receptor Binding | [³H]TCP** | 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine | - | >10,000 |

*BTCP: 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine **TCP: 1-[1-(2-thienyl)cyclohexyl]piperidine (Tenocyclidine)

Data extracted from He, X. S., et al. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry, 36(9), 1188-1193.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and pharmacological evaluation of arylcyclohexylamines and their analogues.

Synthesis of this compound

The synthesis of arylcyclohexylamines can be achieved through a multi-step process involving the formation of a cyanohydrin, followed by a Grignard reaction and subsequent reduction. A generalized workflow is presented below.

Detailed Protocol:

-

Step 1: Synthesis of 1-cyanocyclohexanol. To a stirred solution of cyclohexanone in a suitable solvent (e.g., ethanol), a solution of potassium cyanide in water is added dropwise at a controlled temperature (typically 0-10 °C). The reaction is stirred for several hours, and the product is extracted with an organic solvent.

-

Step 2: Synthesis of 1-(2-thienyl)cyclohexanecarbonitrile. 2-Bromothiophene is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, 2-thienylmagnesium bromide. This is then added dropwise to a solution of 1-cyanocyclohexanol in an appropriate solvent. The reaction mixture is refluxed, and after workup, the product is isolated.

-

Step 3: Synthesis of this compound. The 1-(2-thienyl)cyclohexanecarbonitrile is reduced in the presence of pyrrolidine. A common method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The reaction is typically performed under an inert atmosphere. After the reaction is complete, it is carefully quenched, and the final product is purified, for example, by column chromatography.

In Vitro Dopamine Transporter Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the test compound for the dopamine transporter.

Detailed Protocol:

-

Tissue Preparation: Striatal tissue from rats is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.

-

Incubation: Aliquots of the tissue homogenate are incubated with a fixed concentration of a radioligand for the dopamine transporter (e.g., [³H]cocaine) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known dopamine transporter inhibitor (e.g., benztropine).

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis.

Signaling Pathways

Based on its structural similarity to phencyclidine and related compounds, this compound is expected to exert its primary effects through the modulation of glutamatergic and dopaminergic neurotransmission.

NMDA Receptor Antagonism and Dopamine Reuptake Inhibition

The diagram below illustrates the proposed mechanism of action, involving the blockade of the NMDA receptor ion channel and the inhibition of the dopamine transporter (DAT).

Conclusion

This compound is a compound of interest within the arylcyclohexylamine class, with a likely pharmacological profile as an NMDA receptor antagonist and dopamine reuptake inhibitor. While specific research on this molecule is not as extensive as for some of its analogues, the provided information on its synonyms, predicted activity, and relevant experimental protocols serves as a valuable resource for researchers and drug development professionals. Further investigation is warranted to fully characterize its pharmacological and toxicological properties.

References

- 1. 1-[1-(2-Benzo[b]thienyl)cyclohexyl]pyrrolidine fumarate | Tocris Bioscience [tocris.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmacist8.tripod.com [pharmacist8.tripod.com]

- 4. 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine hydrochloride | 22912-14-7 | FT28214 [biosynth.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Synthesis routes of 1-Cyclohexylpyrrolidine [benchchem.com]

- 7. CAS # 22912-13-6, this compound: more information. [ww.chemblink.com]

- 8. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psychonautwiki.org [psychonautwiki.org]

- 11. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

The Core Pharmacology of Arylcyclohexylamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylcyclohexylamines are a class of psychoactive compounds with a rich history, evolving from anesthetic agents to substances of abuse and, more recently, to molecules of interest for their potential therapeutic applications in neuropsychiatric disorders. This technical guide provides a comprehensive overview of the fundamental pharmacology of arylcyclohexylamines, with a focus on their core mechanisms of action, structure-activity relationships, and pharmacokinetic profiles. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the complex interactions of these molecules with various neuronal targets. All quantitative data are summarized in structured tables for comparative analysis, and detailed methodologies for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the concepts discussed.

Introduction

The arylcyclohexylamine chemical class is structurally defined by a cyclohexylamine (B46788) moiety with an aryl group attached to the same carbon as the amine. Phencyclidine (PCP) is the prototypical member of this class, originally developed as a dissociative anesthetic.[1] The unique psychoactive effects of these compounds, primarily their dissociative and hallucinogenic properties, have led to both their illicit use and their investigation for therapeutic purposes.

The pharmacological profile of arylcyclohexylamines is diverse and can be significantly altered by chemical modifications to the aryl ring, the cyclohexyl ring, or the amine group.[2] This chemical versatility allows for the "fine-tuning" of their activity at various receptors, leading to a broad spectrum of pharmacological effects, from potent NMDA receptor antagonism to selective dopamine (B1211576) reuptake inhibition.[2]

Mechanism of Action

The primary mechanism of action for most arylcyclohexylamines is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory.[3] They bind to a site within the ion channel pore of the NMDA receptor, often referred to as the "PCP site," thereby blocking the influx of calcium ions and disrupting normal glutamatergic neurotransmission.[3] This action is responsible for their characteristic dissociative anesthetic effects.[3]

Beyond their primary target, many arylcyclohexylamines exhibit varying affinities for other neuronal proteins, which contributes to their complex pharmacological profiles. These secondary targets include:

-

Dopamine Transporter (DAT): Inhibition of dopamine reuptake can lead to stimulant effects.

-

Serotonin (B10506) Transporter (SERT): Interaction with the serotonin system can modulate mood and perception.

-

Sigma Receptors (σ1 and σ2): The role of sigma receptor binding is still being elucidated but may contribute to the psychotomimetic effects of some compounds.

-

μ-Opioid Receptors: Agonism at these receptors can produce analgesic effects.

-

Nicotinic Acetylcholine Receptors (nAChR): Antagonism of these receptors may also play a role in the overall pharmacological effects.

The affinity of different arylcyclohexylamines for these various targets dictates their specific pharmacological and toxicological profiles.

Signaling Pathways

The following diagram illustrates the primary signaling pathway affected by arylcyclohexylamines at the glutamatergic synapse.

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities (Ki) and pharmacokinetic parameters for a selection of prominent arylcyclohexylamines. Lower Ki values indicate higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Arylcyclohexylamines

| Compound | NMDA Receptor | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Sigma-1 Receptor (σ1) |

| Phencyclidine (PCP) | 58.9 | 220 | 216 | 168 |

| Ketamine | 659 | >10,000 | >10,000 | >10,000 |

| Methoxetamine (MXE) | 258 | 4730 | 479 | 857 |

| 3-MeO-PCP | 20 | >10,000 | 216 | 42 |

Data compiled from various sources.

Table 2: Pharmacokinetic Parameters of Selected Arylcyclohexylamines

| Compound | Bioavailability (Oral) | Protein Binding | Volume of Distribution (Vd) | Elimination Half-life (t1/2) |

| Phencyclidine (PCP) | 50-90% | 65% | 6.2 L/kg | 7-46 hours |

| Ketamine | 17-20% | 12-47% | 2.5-3.5 L/kg | 2-3 hours |

| Methoxetamine (MXE) | Not well-established | Not well-established | Not well-established | Not well-established |

| 3-MeO-PCP | Not well-established | Not well-established | Not well-established | ~11 hours |

Data compiled from various sources.

Structure-Activity Relationships (SAR)

The pharmacological profile of arylcyclohexylamines is highly dependent on their chemical structure. Key modifications and their general effects are outlined below:

-

Aryl Group Substitution: Substitution on the aryl ring significantly impacts potency and receptor selectivity. For example, a methoxy (B1213986) group at the 3-position of the phenyl ring of PCP (3-MeO-PCP) increases NMDA receptor affinity.

-

Cyclohexyl Ring Modifications: Alterations to the cyclohexyl ring can affect potency. Hydroxylation of the cyclohexyl ring generally decreases both potency and efficacy.[4]

-

Amine Substitution: The nature of the substituent on the amine nitrogen influences activity. Replacing the piperidine (B6355638) ring of PCP with smaller or larger cyclic amines, or with linear alkyl groups, can alter the pharmacological profile.[4] For instance, N-alkyl substitutions tend to decrease potency but not efficacy.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of arylcyclohexylamines.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of a test compound for the PCP binding site on the NMDA receptor.

Materials:

-

[³H]MK-801 or [³H]TCP (radioligand)

-

Rat cortical membranes (source of NMDA receptors)

-

Test arylcyclohexylamine compound

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled PCP or MK-801 (for determining non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

-

Assay Setup: In triplicate, combine the membrane preparation, [³H]MK-801 (at a concentration near its Kd), and varying concentrations of the test compound in a final volume of 1 mL. For determining non-specific binding, use a high concentration of unlabeled PCP or MK-801 instead of the test compound.

-

Incubation: Incubate the mixture at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To characterize the functional inhibition of NMDA receptor-mediated currents by an arylcyclohexylamine.

Materials:

-

Cultured neurons or HEK293 cells expressing NMDA receptors

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (containing NMDA and glycine)

-

Internal pipette solution

-

Test arylcyclohexylamine compound

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 3-7 MΩ.

-

Whole-Cell Configuration: Obtain a gigaohm seal on a target cell and then rupture the membrane to achieve the whole-cell configuration.

-

Current Recording: Clamp the cell at a holding potential of -60 mV. Apply the external solution containing NMDA and glycine (B1666218) to evoke an inward current.

-

Drug Application: Once a stable baseline current is established, co-apply the external solution with increasing concentrations of the test arylcyclohexylamine.

-

Data Analysis: Measure the peak inward current at each concentration of the test compound. Plot the percentage of inhibition against the drug concentration to determine the IC50 value.

In Vivo Assays

Objective: To assess the subjective effects of a novel arylcyclohexylamine and compare them to a known drug like PCP.

Procedure:

-

Training: Train animals (e.g., rats or pigeons) to press one of two levers for a food reward. One lever is designated as the "drug" lever and the other as the "saline" lever. On training days, animals are administered either PCP or saline and are only rewarded for pressing the corresponding lever.

-

Testing: Once the animals have learned to reliably press the correct lever based on the injection they received, test sessions are conducted with various doses of the novel arylcyclohexylamine.

-

Data Analysis: The percentage of responses on the "drug" lever is measured for each dose of the test compound. A dose-dependent increase in responding on the PCP-lever suggests that the novel compound has PCP-like subjective effects.

Objective: To evaluate the potential antidepressant-like effects of an arylcyclohexylamine.

Procedure:

-

Apparatus: A transparent cylinder filled with water.

-

Procedure: Place a mouse or rat in the cylinder of water from which it cannot escape. The animal will initially struggle but will eventually adopt an immobile posture.

-

Drug Administration: Administer the test arylcyclohexylamine at various doses prior to the test.

-

Data Analysis: Record the duration of immobility during a set test period (e.g., the last 4 minutes of a 6-minute test). A significant reduction in immobility time compared to vehicle-treated animals is indicative of an antidepressant-like effect.

Conclusion

Arylcyclohexylamines represent a pharmacologically rich and diverse class of compounds. Their primary action as NMDA receptor antagonists underpins their characteristic dissociative effects, while their interactions with a range of other neuronal targets contribute to a complex and variable spectrum of activity. The structure-activity relationships within this class offer a compelling platform for the rational design of novel therapeutic agents targeting the central nervous system. A thorough understanding of their pharmacology, facilitated by the experimental approaches detailed in this guide, is essential for advancing research and development in this area. The provided data and protocols serve as a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential and mitigating the risks associated with this fascinating class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phencyclidine (PCP) Analogs for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencyclidine (PCP), a seminal arylcyclohexylamine, was initially developed as a dissociative anesthetic.[1] Its unique psychotomimetic effects, however, led to its discontinuation for human use and subsequent emergence as a drug of abuse.[2] For the scientific community, PCP and its extensive family of analogs represent powerful pharmacological tools to investigate the intricacies of the central nervous system, particularly the function and dysfunction of the N-methyl-D-aspartate (NMDA) receptor.[1] Blockade of the NMDA receptor ion channel is the primary mechanism of action for PCP and its derivatives, leading to a wide spectrum of pharmacological effects, including dissociative, anesthetic, and psychotomimetic responses.[1][3]

The diverse pharmacological profiles of PCP analogs, achieved through systematic structural modifications, allow for the fine-tuning of receptor affinity and selectivity. This makes them invaluable for dissecting the roles of the NMDA receptor and other neuronal targets in synaptic plasticity, neurotoxicity, and the pathophysiology of psychiatric disorders such as schizophrenia.[2][4] This guide provides a comprehensive overview of PCP analogs, focusing on their structure-activity relationships, quantitative pharmacological data, and detailed experimental protocols for their characterization.

Core Pharmacology and Structure-Activity Relationships (SAR)

The archetypal structure of a PCP analog consists of an aryl group and an amine-containing ring attached to a central cyclohexyl scaffold. The pharmacological properties of these compounds can be systematically altered by modifying each of these three components.

-

Aryl Group Modifications: Substitution on the aromatic ring significantly influences potency and receptor selectivity. For instance, replacing the phenyl ring with a thienyl group, as seen in Tenocyclidine (TCP), generally increases affinity for the NMDA receptor.[5] The position of substituents on the phenyl ring is also critical; for example, 3-methoxy substitution (3-MeO-PCP) often maintains or enhances NMDA receptor affinity compared to 4-methoxy substitution (4-MeO-PCP).

-

Cyclohexyl Ring Modifications: Altering the size of the cycloalkyl ring away from the six-membered cyclohexane (B81311) generally reduces PCP-like activity.[6] Hydroxylation of the cyclohexyl ring can decrease both potency and efficacy.[5]

-

Amine Group Modifications: The nature of the amine substituent modulates potency and can introduce activity at other receptors. Replacing the piperidine (B6355638) ring with a pyrrolidine (B122466) or morpholine (B109124) ring tends to decrease potency at the NMDA receptor.[5] N-alkyl substitutions, such as the ethyl group in Eticyclidine (PCE), can also influence potency.[5]

These structural modifications allow for the development of analogs with varying affinities for the NMDA receptor, as well as for other targets such as the dopamine (B1211576) transporter (DAT) and sigma (σ) receptors, thereby creating a rich tapestry of pharmacological effects.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of a selection of PCP analogs at key neurological targets. This data facilitates the comparison of potency and selectivity across different structural modifications.

| Compound | Modification from PCP | NMDA Receptor (PCP Site) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Sigma-1 Receptor Ki (nM) | References |

| Phencyclidine (PCP) | - | 59 | >10,000 | >10,000 | Wikipedia |

| Tenocyclidine (TCP) | Phenyl to Thienyl | 1.8 (ED50, mg/kg) | - | - | [2] |

| Eticyclidine (PCE) | N-piperidine to N-ethyl | - | - | - | [1] |

| 3-MeO-PCP | 3-methoxy on phenyl | 1.51 (IC50, µM) | - | - | [7] |

| 4-MeO-PCP | 4-methoxy on phenyl | - | - | - | [2] |

| 3-HO-PCP | 3-hydroxy on phenyl | - | - | - | [1] |

| Ketamine | 2-chloro on phenyl, N-methyl, cyclohexanone | 3100 | 55 | - | [8][9] |

| MK-801 (Dizocilpine) | Tricyclic structure | 5.7 | >10,000 | >10,000 | Wikipedia,[10] |

| 4'-F-PCP | 4-fluoro on phenyl | High Affinity | - | - | [2] |

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Signaling Pathways

The primary molecular target of PCP and its analogs is the NMDA receptor, a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission and plasticity. By binding to a site within the ion channel pore (the "PCP site"), these compounds non-competitively block the influx of Ca2+ and Na+ ions that is normally triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine).[1] This blockade of NMDA receptor function initiates a cascade of downstream signaling events.

Blockade of NMDA receptors can lead to a compensatory increase in glutamate release, which in turn activates other glutamate receptors, such as the AMPA receptor.[3] This enhanced AMPA receptor signaling is thought to be a key mediator of the antidepressant-like effects of some NMDA receptor antagonists.[4] Downstream of receptor activation, several intracellular signaling pathways are modulated. Notably, the blockade of NMDA receptors has been shown to influence the Akt/GSK-3β and mTOR pathways, which are crucial for cell survival, protein synthesis, and synaptic plasticity.[4][11] Furthermore, NMDA receptor signaling is linked to the regulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which plays a vital role in neuronal growth and survival.[4]

Experimental Protocols

NMDA Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the PCP site within the NMDA receptor ion channel.

Materials:

-

Rat brain cortical membranes (or cell lines expressing recombinant NMDA receptors)

-

[³H]MK-801 (radioligand)

-

Unlabeled MK-801 or PCP (for non-specific binding)

-

Test compounds (PCP analogs)

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Cell harvester

Procedure:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Membrane preparation (typically 100-200 µg protein)

-

A fixed concentration of [³H]MK-801 (e.g., 1-5 nM)

-

Varying concentrations of the unlabeled test compound.

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled MK-801 or PCP (e.g., 10 µM).

-

-

Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the functional inhibition of NMDA receptor-mediated ion currents by PCP analogs in neurons or cells expressing recombinant receptors.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits.

-

Patch-clamp setup (amplifier, micromanipulator, microscope, perfusion system).

-

Borosilicate glass micropipettes.

-

Internal (pipette) solution (e.g., containing K-gluconate, KCl, HEPES, Mg-ATP, Na-GTP, EGTA).

-

External (bath) solution (e.g., artificial cerebrospinal fluid - aCSF) containing NMDA and a co-agonist (glycine or D-serine).

-

Test compound solutions at various concentrations.

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a tip resistance of 3-6 MΩ. Fire-polish the tip and fill with the internal solution.

-

Establish Whole-Cell Configuration:

-

Approach a target cell with the micropipette while applying positive pressure.

-

Upon contact, release the pressure to form a high-resistance (>1 GΩ) "giga-seal".

-

Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell membrane at a negative holding potential (e.g., -60 or -70 mV) in voltage-clamp mode.

-

Establish a stable baseline current.

-

-

Drug Application:

-

Perfuse the cell with the external solution containing NMDA and glycine (B1666218) to evoke an inward NMDA receptor-mediated current.

-

Once a stable agonist-evoked current is achieved, co-apply the agonist solution with increasing concentrations of the PCP analog.

-

Record the inhibition of the agonist-evoked current at each concentration.

-

Perform a washout with the agonist-only solution to check for reversibility of the block.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the test compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data with a logistic function to determine the IC50 value.

-

Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenia. This behavioral assay is used to assess the psychotomimetic-like effects of PCP analogs.

Materials:

-

Rodents (rats or mice).

-

Startle response system (a sound-attenuating chamber with a speaker and a motion-detecting platform).

-

Software to control acoustic stimuli and record startle responses.

-

Test compounds and vehicle.

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes.

-

Habituation: Place the animal in the holder within the chamber for a 5-minute habituation period with background white noise (e.g., 65-70 dB).

-

Drug Administration: Administer the PCP analog or vehicle via the desired route (e.g., intraperitoneally) at a specified time before the test session begins.

-

Test Session: The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

-

Prepulse-pulse trials: A weaker, non-startling prepulse stimulus (e.g., 74, 78, or 82 dB for 20 ms) is presented 100 ms (B15284909) before the pulse stimulus.

-

No-stimulus trials: Background noise only to measure baseline movement.

-

-

Data Recording: The startle response is measured as the maximal amplitude of motion detected by the platform following the stimulus.

-

Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. A reduction in % PPI by the drug indicates a deficit in sensorimotor gating.

Conclusion

Phencyclidine and its analogs are indispensable tools for neuroscience research, providing a window into the function of the NMDA receptor and its role in health and disease. The ability to systematically modify their chemical structure allows for the exploration of nuanced structure-activity relationships and the development of compounds with specific pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the in vitro and in vivo characterization of these fascinating molecules. Through rigorous and standardized evaluation, researchers can continue to unlock the therapeutic potential and deepen the understanding of the complex neurobiology governed by the NMDA receptor and related signaling pathways.

References

- 1. Phencyclidine - Wikipedia [en.wikipedia.org]

- 2. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketamine - Wikipedia [en.wikipedia.org]

- 4. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of the cycloalkyl ring of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCPy)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCPy) is a synthetic compound belonging to the arylcyclohexylamine class of chemicals. As an analog of the well-known dissociative anesthetic Phencyclidine (PCP), TCPy exhibits a distinct pharmacological profile characterized by its interactions with the N-methyl-D-aspartate (NMDA) receptor and the dopamine (B1211576) transporter (DAT). This technical guide provides a comprehensive review of the available scientific literature on TCPy, focusing on its synthesis, pharmacology, and the experimental methodologies used to characterize its activity. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide presents detailed experimental protocols and visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of TCPy's mechanism of action and its potential applications in neuroscience research.

Introduction

Arylcyclohexylamines are a class of psychoactive drugs that includes well-known substances such as Phencyclidine (PCP) and Ketamine. These compounds are recognized for their ability to act as non-competitive antagonists at the NMDA receptor, a key player in synaptic plasticity, learning, and memory. This compound, hereinafter referred to as TCPy, is a structural analog of PCP where the phenyl group is replaced by a thienyl group and the piperidine (B6355638) ring is substituted with a pyrrolidine (B122466) ring. This structural modification significantly influences its pharmacological properties, particularly its affinity for the NMDA receptor and the dopamine transporter. This guide aims to consolidate the current knowledge on TCPy, providing a valuable resource for researchers investigating NMDA receptor antagonists, dopamine reuptake inhibitors, and the structure-activity relationships of arylcyclohexylamines.

Synthesis

While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be inferred from general methods for preparing arylcyclohexylamines and from brief descriptions for analogous compounds. The most probable synthetic route involves a multi-step process starting from 2-bromothiophene (B119243) and cyclohexanone (B45756).

A plausible synthetic pathway is as follows:

-

Grignard Reagent Formation: 2-Bromothiophene is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent, 2-thienylmagnesium bromide.

-

Addition to Cyclohexanone: The freshly prepared Grignard reagent is then added to cyclohexanone in an anhydrous ether solvent. This reaction results in the formation of 1-(2-thienyl)cyclohexan-1-ol.

-

Conversion of Alcohol to Leaving Group: The tertiary alcohol is then converted into a better leaving group. This can be achieved by reaction with an acid, such as hydrobromic acid, to form the corresponding bromide, or by conversion to a sulfonate ester, such as a tosylate or mesylate.

-

Nucleophilic Substitution with Pyrrolidine: The final step involves the nucleophilic substitution of the leaving group with pyrrolidine to yield the desired product, this compound.

An alternative approach could involve the formation of an enamine from cyclohexanone and pyrrolidine, which then reacts with 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent.

Pharmacology